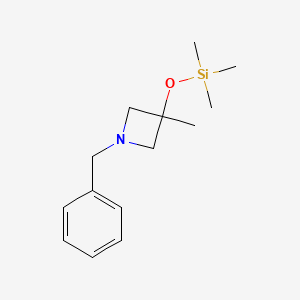

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group, a methyl group, and a trimethylsilyloxy group attached to the azetidine ring. Azetidines are known for their strained ring structure, which makes them highly reactive and useful in various chemical applications .

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-methylazetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s inherent strain and the presence of the trimethylsilyl (TMS).'/'.$oxy group make it susceptible to nucleophilic substitution. For example:

-

Bromination : Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) facilitate substitution at the azetidine’s carbon atoms. A similar reaction was observed in azetidine derivatives, where bromination converted hydroxyl groups to bromomethyl moieties .

-

N-Alkylation/Acylation : The nitrogen atom in azetidines can undergo alkylation or acylation. Research on azetidine oxalates demonstrated efficient conversion to N-alkyl and N-acyl analogues, suggesting analogous reactivity for this compound under suitable conditions .

Ring-Opening Reactions

Azetidines are prone to ring-opening due to their inherent strain. The TMS group may stabilize intermediates or influence reaction pathways:

-

Strain-Release Mechanisms : Strain-release strategies, such as those employing azabicyclo[1.1.0]butane precursors, drive ring-opening. This process can generate linear or functionalized products, depending on reaction conditions .

-

Acidic/Basic Conditions : While specific examples for this compound are not detailed, azetidines generally undergo ring-opening under acidic or basic conditions, forming open-chain amines or other derivatives.

Elimination Reactions

Elimination reactions may occur if the TMS group acts as a leaving group:

Transition Metal-Catalyzed Reactions

Modern catalytic methods expand the compound’s reactivity:

-

Palladium-Catalyzed Arylation : Azetidines can undergo diastereoselective arylation at the C3 position using palladium catalysts, as demonstrated in related studies .

-

Rhodium/Iridium-Catalyzed Amination : While not directly cited for this compound, rhodium or iridium catalysts enable hydroaminomethylation or allylic amine formation in azetidine systems .

Key Reaction Data

Mechanistic Insights

The TMS group’s electron-donating effect may stabilize intermediates during substitution or elimination. In nucleophilic substitution, the azetidine’s nitrogen acts as a nucleophile, while the TMS group’s steric bulk could hinder reactions at adjacent positions. Ring-opening mechanisms likely involve bond cleavage in the strained ring, driven by thermodynamic or kinetic factors .

Scientific Research Applications

Chemical Properties and Structure

The compound features a four-membered azetidine ring with a benzyl substituent and a trimethylsilyl ether functional group. This structure contributes to its reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

Antitumor Activity:

Research has indicated that azetidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that substituting traditional pharmacophores with azetidine rings can enhance the solubility and bioavailability of compounds, which is crucial for effective drug design. The incorporation of 1-benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine into lead compounds has been explored for its potential to improve therapeutic efficacy against various cancer cell lines .

Neuropharmacology:

Azetidines are being investigated for their role as neuropharmacological agents. The structural modifications provided by compounds like this compound may lead to enhanced activity at specific neurotransmitter receptors, potentially offering new avenues for treating neurological disorders .

Organic Synthesis

Synthetic Intermediates:

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For example, it has been utilized in the synthesis of novel heterocycles that possess biological activity, demonstrating its utility in drug discovery processes .

Strain Release Chemistry:

Recent studies highlight the use of azetidine derivatives in strain-release-driven synthesis methodologies. The incorporation of this compound into these strategies has shown promising results in enhancing reaction yields and selectivity, particularly in the formation of cyclic compounds .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of azetidine derivatives, compounds were tested against human lung adenocarcinoma (A549) cells. The results indicated that modifications including the azetidine moiety significantly improved cytotoxicity compared to traditional structures. The specific compound containing this compound exhibited an IC50 value that was markedly lower than that of its predecessors, suggesting enhanced potency .

Case Study 2: Neuropharmacological Effects

A study focused on the neuropharmacological effects of azetidine derivatives demonstrated that compounds similar to this compound showed improved binding affinity at serotonin receptors. This research points toward the potential use of such compounds in developing treatments for mood disorders .

Data Table: Summary of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Agents | Enhanced cytotoxicity against A549 cells |

| Neuropharmacology | Neuroactive Compounds | Improved receptor binding affinity |

| Organic Synthesis | Synthetic Intermediates | Versatile building block for complex molecules |

| Strain Release Chemistry | Reaction Yield Improvement | Higher selectivity in cyclic compound formation |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in the azetidine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .

Comparison with Similar Compounds

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be compared with other azetidine derivatives, such as:

1-Benzyl-3-methylazetidine: Lacks the trimethylsilyloxy group, making it less reactive in certain substitution reactions.

3-Methyl-3-((trimethylsilyl)oxy)azetidine:

1-Benzyl-3-((trimethylsilyl)oxy)azetidine: Lacks the methyl group, which can influence its steric properties and reactivity

Properties

CAS No. |

919357-57-6 |

|---|---|

Molecular Formula |

C14H23NOSi |

Molecular Weight |

249.42 g/mol |

IUPAC Name |

(1-benzyl-3-methylazetidin-3-yl)oxy-trimethylsilane |

InChI |

InChI=1S/C14H23NOSi/c1-14(16-17(2,3)4)11-15(12-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |

InChI Key |

NKMWTCSOHZBEIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)CC2=CC=CC=C2)O[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.